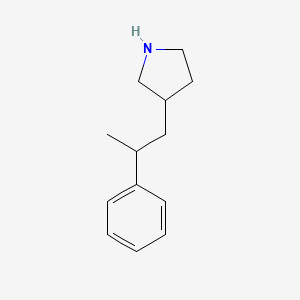

![molecular formula C14H21NO B1394714 3-{[4-(Tert-butyl)benzyl]oxy}azetidine CAS No. 1121625-13-5](/img/structure/B1394714.png)

3-{[4-(Tert-butyl)benzyl]oxy}azetidine

説明

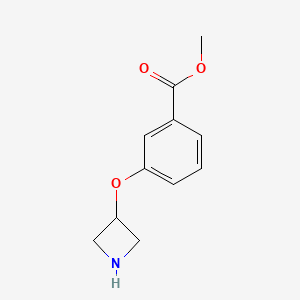

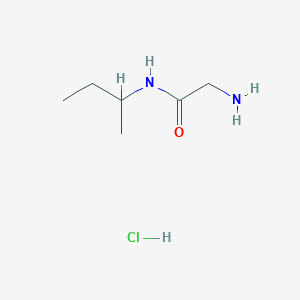

“3-{[4-(Tert-butyl)benzyl]oxy}azetidine” is a chemical compound with the molecular formula C14H21NO . It contains a total of 38 bonds, including 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Azetidine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a four-membered azetidine ring and a six-membered aromatic ring . It also contains an ether and a secondary amine . The molecule has a total of 38 bonds, including 6 multiple bonds and 4 rotatable bonds .科学的研究の応用

Synthesis and Chemical Reactivity

Azetidines, including derivatives like "3-{[4-(Tert-butyl)benzyl]oxy}azetidine", are integral in synthesizing various heterocyclic compounds due to their strained four-membered ring structure. For instance, silylmethyl-substituted aziridines and azetidines have been utilized in formal [3 + 2] and [4 + 2] cycloaddition reactions to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine. These reactions are facilitated by the efficient rearrangement of azetidine to the pyrrolidine skeleton, highlighting the versatility of azetidine derivatives in organic synthesis (Yadav & Sriramurthy, 2005).

Modular Synthesis

Azetidine derivatives serve as building blocks in the modular synthesis of complex molecules. A novel method exploiting the high ring strain associated with azabicyclo[1.1.0]butane has been presented for the modular construction of azetidines. This approach leverages the generation of azabicyclo[1.1.0]butyl lithium, trapped with a boronic ester, to produce intermediate boronate complexes. These complexes undergo 1,2-migration with the cleavage of the central C-N bond to relieve ring strain, showcasing the strategic use of azetidine derivatives in constructing medicinally relevant motifs (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).

Medicinal Chemistry Applications

While direct applications of "this compound" in medicinal chemistry were not highlighted, azetidine derivatives are pivotal in drug discovery and development. For instance, the synthesis of new quinolone antibiotics has utilized azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane, demonstrating the role of azetidine scaffolds in antibiotic development. Some synthesized compounds showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the potential of azetidine derivatives in addressing antibiotic resistance (Ikee et al., 2008).

特性

IUPAC Name |

3-[(4-tert-butylphenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2,3)12-6-4-11(5-7-12)10-16-13-8-15-9-13/h4-7,13,15H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSBOOPOQUVWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)

![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)

![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)